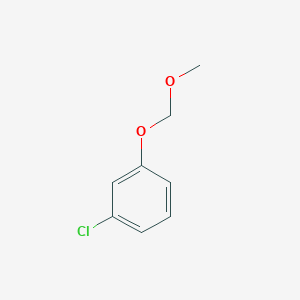

1-Chloro-3-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSIAWQCBCDJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Chloro-3-(methoxymethoxy)benzene from 3-chlorophenol

Executive Summary

Target Molecule: 1-Chloro-3-(methoxymethoxy)benzene (MOM-protected 3-chlorophenol). CAS: 1515-91-9 Primary Utility: Directed Ortho Metallation (DoM) substrate; Suzuki-Miyaura coupling partner.

This guide details the synthesis of this compound, a critical intermediate in medicinal chemistry. The Methoxymethyl (MOM) ether is not merely a protecting group; it is a strategic Directed Ortho Metallation (DoM) group. The oxygen atoms in the MOM moiety coordinate with lithium bases (e.g., n-BuLi), directing deprotonation specifically to the C2 position (between the chlorine and the MOM group). This allows for the precise regioselective functionalization of the benzene ring, a technique essential in the synthesis of complex biaryl scaffolds found in kinase inhibitors and natural products.

Part 1: Strategic Context & Mechanism

Why MOM Protection?

While simple methyl ethers (anisoles) are robust, they are difficult to cleave without harsh Lewis acids (e.g., BBr₃) that may degrade other sensitive functionalities. The MOM ether offers orthogonal stability :

-

Base Stability: Completely stable to basic conditions (lithiation, Grignard reagents, nucleophiles).

-

Acid Lability: Cleavable under mild acidic conditions (e.g., dilute HCl/MeOH or PPTS), preserving other acid-sensitive groups better than methyl ethers.

-

Chelation: The acetal oxygen provides a "bidentate-like" coordination site for lithium, enhancing the rate and regioselectivity of lithiation at the ortho position.

Reaction Mechanism (Classical Route)

The synthesis follows a Williamson ether synthesis pathway. The phenol is deprotonated by a strong base (NaH) to form a phenoxide, which then acts as a nucleophile attacking the highly electrophilic chloromethyl methyl ether (MOMCl) in an SN2 fashion.

Figure 1: Mechanistic pathway for the O-alkylation of 3-chlorophenol.

Part 2: Critical Safety Protocol (The "Kill Step")

WARNING: CARCINOGEN HAZARD Chloromethyl methyl ether (MOMCl) is a known human carcinogen (OSHA regulated). It is an alkylating agent that can modify DNA. Commercial MOMCl often contains Bis(chloromethyl) ether (BCME) , a potent carcinogen.

Mandatory Safety Controls:

-

Engineering: All operations must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves (or Silver Shield® laminate gloves), lab coat, and safety goggles.

-

Quenching (The Kill Step): Never pour unquenched reaction mixtures into waste. Residual MOMCl must be destroyed.

-

Protocol: Add concentrated aqueous Ammonium Hydroxide (NH₄OH) to the reaction mixture or the organic waste. The ammonia reacts rapidly with MOMCl to form harmless hexamethylenetetramine or simple amines.

-

Part 3: Experimental Protocols

Method A: The "Gold Standard" (High Yield)

Best for: Small to medium scale (1g - 50g) where yield is paramount.

Reagents:

-

3-Chlorophenol (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

Chloromethyl methyl ether (MOMCl) (1.2 equiv)

-

Solvent: Anhydrous DMF (or THF)

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF (0.5 M concentration relative to phenol) at 0°C.

-

Addition: Add a solution of 3-chlorophenol (1.0 equiv) in DMF dropwise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (phenoxide formation).

-

Alkylation: Add MOMCl (1.2 equiv) dropwise via syringe. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear.

-

Quench: Cool to 0°C. Carefully add saturated aq. NH₄Cl (or dilute NH₄OH to destroy excess MOMCl).

-

Workup: Dilute with water and extract with Et₂O or EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) or vacuum distillation.

Method B: The "Green" Route (Avoids MOMCl)

Best for: Safety-conscious labs or large scale where MOMCl handling is prohibitive.

Reagents:

-

3-Chlorophenol (1.0 equiv)

-

Dimethoxymethane (Methylal) (10-20 equiv - acts as reagent and solvent)

-

Phosphorus Pentoxide (P₂O₅) (1.0 - 1.5 equiv)

Protocol:

-

Setup: Dry flask with nitrogen atmosphere.

-

Mixing: Dissolve 3-chlorophenol in Dimethoxymethane (DMM).

-

Activation: Add P₂O₅ portion-wise at room temperature. The P₂O₅ acts as a dehydrating agent, facilitating the formation of the oxonium ion intermediate from DMM.

-

Reaction: Stir vigorously for 1–3 hours.

-

Workup: Decant the liquid from the gummy P₂O₅ residue. Quench the residue carefully with ice water. Wash the organic phase with saturated NaHCO₃ and brine.

-

Purification: Distill off excess DMM (bp ~42°C). Purify the residue as above.

Part 4: Data & Characterization

Comparison of Methods

| Feature | Method A (NaH/MOMCl) | Method B (P₂O₅/DMM) |

| Yield | High (85-95%) | Moderate (60-80%) |

| Atom Economy | Low (Stoichiometric waste) | Moderate |

| Safety Hazard | Critical (Carcinogen) | Low (Flammable solvent) |

| Reaction Time | 2-4 Hours | 1-3 Hours |

| Purification | Chromatography often required | Distillation often sufficient |

Characterization Data

-

Physical State: Colorless to pale yellow oil.

-

Boiling Point: ~105-110°C at 10 mmHg (estimated based on 3-chloroanisole).

-

¹H NMR (400 MHz, CDCl₃):

- 7.20 (t, J = 8.1 Hz, 1H, Ar-H5)

- 7.05 (m, 1H, Ar-H2)

- 6.95 (d, J = 8.0 Hz, 1H, Ar-H4)

- 6.90 (d, J = 8.0 Hz, 1H, Ar-H6)

- 5.16 (s, 2H, -OCH ₂O-) Diagnostic Peak

- 3.47 (s, 3H, -OCH ₃) Diagnostic Peak

-

¹³C NMR (100 MHz, CDCl₃):

- 157.8 (C-O), 134.9 (C-Cl), 130.2, 121.5, 116.3, 114.8, 94.5 (O-CH₂-O), 56.2 (O-CH₃).

Part 5: Workflow Visualization

Figure 2: Decision tree and process flow for synthesis selection.

References

-

Organic Chemistry Portal. MOM Protecting Group: Stability and Conditions. Available at: [Link]

-

SynArchive. Protection of Phenol by Acetal (MOM). Available at: [Link]

- Fujioka, H., et al. (2009). One-Pot Formation of MOM Ethers from Acetals. Organic Letters. (Contextual citation for green acetal exchange methods).

-

Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[4] Wiley-Interscience. (Standard text for MOM stability and deprotection protocols).

-

Sigma-Aldrich (Merck). Safety Data Sheet: Chloromethyl methyl ether. (Referenced for safety protocols regarding carcinogenicity).[4]

Sources

An In-Depth Technical Guide to 1-Chloro-3-(methoxymethoxy)benzene

Introduction: A Versatile Building Block for Complex Syntheses

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is paramount. 1-Chloro-3-(methoxymethoxy)benzene emerges as a highly valuable synthetic intermediate, embodying a key principle of synthetic design: orthogonal reactivity. This guide offers an in-depth analysis of its properties, synthesis, and reactivity, providing researchers and drug development professionals with the critical insights needed to effectively leverage this molecule in multi-step synthetic campaigns. The core utility of this compound lies in the differential reactivity of its two key functional groups: an acid-labile methoxymethyl (MOM) ether and a relatively inert aryl chloride, which can be activated for carbon-carbon or carbon-heteroatom bond formation under specific catalytic conditions.

Core Molecular Profile

Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its successful application in the laboratory. The identity and key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 91105-99-6 | N/A |

| Molecular Formula | C₈H₉ClO₂ | N/A |

| Molecular Weight | 172.61 g/mol | [1] |

| Appearance | Varies; often a liquid or low-melting solid | [2] |

| Boiling Point | Data not readily available; estimated to be >200 °C | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |

Note: Experimental data for this specific compound is not extensively published. Properties are often inferred from structurally similar compounds.

Spectroscopic Signature

While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for predictable spectroscopic characteristics:

-

¹H NMR: Protons on the aromatic ring would appear as complex multiplets in the aromatic region (~6.8-7.3 ppm). The two protons of the CH₂ group in the MOM ether would present as a singlet around 5.2 ppm. The methyl group of the MOM ether would be a sharp singlet at approximately 3.5 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the ~115-160 ppm range. The CH₂ carbon of the MOM group is expected around 95 ppm, and the methyl carbon around 56 ppm.

-

IR Spectroscopy: Key stretches would include C-O-C ether bonds (~1050-1150 cm⁻¹), aromatic C=C bonds (~1475-1600 cm⁻¹), and the C-Cl bond (~700-800 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 172 (for ³⁵Cl) and 174 (for ³⁷Cl) in an approximate 3:1 ratio. A prominent fragment would be the loss of the methoxymethyl group (•CH₂OCH₃), leading to a fragment corresponding to the 3-chlorophenoxide radical cation.

Synthesis and Safe Handling

Synthetic Route: Protection of 3-Chlorophenol

The most direct and common synthesis of this compound involves the protection of the hydroxyl group of 3-chlorophenol. This is an acetal formation reaction, typically achieved using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.

The choice of base is critical. A strong, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred. It is sufficiently basic to deprotonate the phenol but is too bulky to compete as a nucleophile, thus minimizing side reactions.[3] The reaction proceeds via an SN2 mechanism where the generated phenoxide attacks the electrophilic carbon of MOM-Cl.[4]

Caption: Synthetic workflow for the protection of 3-Chlorophenol.

Safety and Handling

CAUSALITY STATEMENT: The primary hazard associated with the synthesis of this compound stems from the high reactivity and toxicity of the protecting agent, chloromethyl methyl ether (MOM-Cl).

-

Hazard Identification: Chloromethyl methyl ether is a potent alkylating agent and a known human carcinogen.[5][6] It must be handled with extreme caution in a well-ventilated chemical fume hood. All glassware should be decontaminated with an aqueous ammonia solution to destroy any residual MOM-Cl. The target compound, this compound, is an aryl chloride and should be handled with standard laboratory precautions, including avoiding skin contact and inhalation.[7]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is required. When handling neat MOM-Cl, double-gloving is recommended.[6]

-

Disposal: All waste containing MOM-Cl must be quenched with ammonia and disposed of as hazardous chemical waste according to institutional guidelines.

Reactivity and Strategic Applications

The synthetic utility of this compound is derived from the orthogonal stability of its two primary functional groups. The MOM ether is stable under basic and nucleophilic conditions but is readily cleaved by acid, while the aryl chloride is stable to most acidic and basic conditions but can be activated by transition metal catalysts.[3][8][9]

Caption: Orthogonal reactivity of the key functional groups.

Reactivity of the Methoxymethyl (MOM) Ether

The MOM group serves as an effective protecting group for the phenolic oxygen. It is stable to a wide range of non-acidic reagents, including organometallics (at low temperatures), hydrides, and strong bases.[9][10]

Its removal, or deprotection, is typically achieved under acidic conditions.[3] The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxonium ion and the free phenol. The oxonium ion is then quenched by water or another nucleophile.

Caption: Mechanism of acid-catalyzed MOM deprotection.

Reactivity of the Aryl Chloride

The carbon-chlorine bond in this compound is relatively strong and unreactive compared to aryl bromides or iodides.[8] However, its reactivity can be unlocked using modern transition-metal catalysis, making it a cost-effective and readily available building block for complex molecule synthesis.

-

Suzuki-Miyaura Coupling: This palladium- or nickel-catalyzed reaction enables the formation of a C-C bond between the aryl chloride and an organoboron reagent (e.g., a boronic acid).[11] This is a cornerstone reaction for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The oxidative addition of the palladium(0) catalyst to the C-Cl bond is typically the rate-limiting step and often requires specialized, electron-rich phosphine ligands to proceed efficiently.[8][12]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl chloride and an amine. It is one of the most powerful methods for synthesizing arylamines, another critical functional group in drug discovery.[8]

-

Other Transformations: While more challenging, the aryl chloride can also be converted into an organometallic reagent (e.g., a Grignard or organolithium) via metal-halogen exchange, opening pathways for reaction with a wide range of electrophiles.

Field-Proven Experimental Protocol

Protocol: Acid-Catalyzed Deprotection of this compound

This protocol describes a self-validating system for the efficient removal of the MOM protecting group to yield 3-chlorophenol. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) due to the significant change in polarity between the starting material and the product.

Objective: To cleave the methoxymethyl ether to reveal the free phenol.

Materials:

-

This compound (1.0 eq.)

-

Methanol (or a THF/water mixture)

-

Concentrated Hydrochloric Acid (HCl, ~2-4 eq.)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol (approx. 0.2 M concentration).

-

Acid Addition: While stirring at room temperature (20-25 °C), add concentrated HCl dropwise. The reaction is typically exothermic; for sensitive substrates, an ice bath may be used.

-

Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by TLC.

-

Causality: The product, 3-chlorophenol, is significantly more polar than the starting MOM ether due to the presence of the free hydroxyl group.

-

Procedure: Spot the reaction mixture on a silica gel TLC plate against a spot of the starting material. Elute with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The starting material will have a high Rf value, while the product will appear as a new, lower Rf spot. The reaction is complete when the starting material spot is no longer visible.

-

-

Quenching: Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases. This neutralizes the excess HCl.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (DCM or Ethyl Acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality: The water wash removes residual methanol and inorganic salts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 3-chlorophenol can be purified by flash column chromatography if necessary, though it is often of sufficient purity for subsequent steps.

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its design allows for a two-stage reactivity profile: facile, acid-mediated deprotection of the phenol and robust, catalyst-mediated functionalization of the aryl chloride. This orthogonal characteristic provides chemists with the flexibility to construct complex molecular architectures in a controlled and predictable manner, solidifying its role as a key building block for innovation in research and development.

References

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. Available at: [Link]

-

Chemical Properties of Benzene, 1-chloro-3-methoxy- (CAS 2845-89-8). (n.d.). Cheméo. Available at: [Link]

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. Available at: [Link]

-

1-Chloro-3-(methoxymethyl)benzene. (n.d.). PubChem. Available at: [Link]

-

Chemical Properties of Benzene, 1-(chloromethyl)-3-methoxy- (CAS 824-98-6). (n.d.). Cheméo. Available at: [Link]

-

Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. (n.d.). PMC. Available at: [Link]

-

Benzene, 1-chloro-3-methoxy-. (n.d.). NIST WebBook. Available at: [Link]

-

Cross-coupling reactions of aryl chlorides a Reaction conditions,... (n.d.). ResearchGate. Available at: [Link]

-

Benzene, 1-chloro-3-methoxy-. (n.d.). NIST WebBook. Available at: [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). ACS Omega. Available at: [Link]

-

Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. (2025). JACS Au. Available at: [Link]

-

An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2025). ResearchGate. Available at: [Link]

-

Benzene, 1-chloro-3-methoxy- - Substance Details. (2023). US EPA. Available at: [Link]

-

Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. (n.d.). PMC. Available at: [Link]

-

Benzene, 1-chloro-3-methoxy-. (n.d.). NIST WebBook. Available at: [Link]

-

By what mechanism do acids deprotect primary silyl ethers?. (2015). Chemistry Stack Exchange. Available at: [Link]

-

MOM Protecting Group Addition. (2022). YouTube. Available at: [Link]

-

MOM Ethers. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

1-Chloro-3,5-dimethoxybenzene. (n.d.). PubChem. Available at: [Link]

-

alcohol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

Benzene, 1-chloro-3-methoxy-. (n.d.). NIST WebBook. Available at: [Link]

-

1-Chloro-3-(methoxymethyl)-benzene. (n.d.). SpectraBase. Available at: [Link]

-

Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and. (n.d.). N/A. Available at: [Link]

- Synthetic method of 1-chlorine-3-methoxy propane. (n.d.). Google Patents.

-

Chloromethyl methyl ether - Safety Data Sheet. (n.d.). N/A. Available at: [Link]

-

1-CHLORO-3-METHOXYBENZENE | CAS 2845-89-8. (n.d.). Matrix Fine Chemicals. Available at: [Link]

-

Benzene, 1-chloro-3-methoxy-. (2018). SIELC Technologies. Available at: [Link]

-

How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. (2024). Quora. Available at: [Link]

-

Biphenyl, 4,4'-dimethoxy - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

Sources

- 1. 1-Chloro-3,5-dimethoxybenzene | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B24834.22 [thermofisher.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. westliberty.edu [westliberty.edu]

- 7. 1-Chloro-3,5-dimethoxybenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. thieme-connect.com [thieme-connect.com]

- 9. MOM Ethers [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uwindsor.ca [uwindsor.ca]

Strategic Methoxymethyl (MOM) Protection of 3-Chlorophenol

A Safety-First Technical Guide for Drug Development Professionals

Part 1: Executive Summary & Mechanistic Rationale

The methoxymethyl (MOM) ether is a premier protecting group for phenols in medicinal chemistry due to its robustness against basic conditions, oxidizing agents, and organometallic reagents (e.g., Grignards, lithiates). However, the installation of this group traditionally relies on Chloromethyl Methyl Ether (MOM-Cl) , an OSHA-regulated carcinogen (Category 1A) and a potent alkylating agent.

This guide focuses on the protection of 3-chlorophenol . The presence of the chlorine atom at the meta position exerts a significant electron-withdrawing inductive effect (-I), lowering the

The Mechanistic Pathway

The reaction proceeds via an

-

Activation: The base deprotonates 3-chlorophenol to form the 3-chlorophenoxide anion.

-

Electrophile Generation: MOM-Cl dissociates slightly to form a reactive oxocarbenium ion (

) or reacts directly as a hard electrophile. -

Etherification: The phenoxide attacks the methylene carbon of the MOM reagent, displacing the chloride.

Figure 1: Mechanistic pathway for MOM protection.[1] The electron-withdrawing chlorine on the phenol stabilizes the phenoxide intermediate.

Part 2: Safety & Compliance (Critical)

WARNING: MOM-Cl is a Human Carcinogen. Commercial technical-grade MOM-Cl often contains Bis(chloromethyl) ether (BCME) , which is an even more potent carcinogen.

Mandatory Engineering Controls:

-

Containment: All weighing and reactions must be performed in a functioning chemical fume hood or glovebox.

-

Quenching: Never dispose of unquenched reaction mixtures. Quench with aqueous ammonia or saturated ammonium chloride to convert residual MOM-Cl to harmless formals and ammonium salts.

-

Destruction: All glassware, syringes, and needles must be rinsed with a decontaminating solution (e.g., 10%

) before removal from the hood.

Part 3: Experimental Protocols

Protocol A: The "Modern Standard" (In Situ Generation)

Recommended for safety. Avoids handling neat MOM-Cl.

This method generates MOM-Cl in situ using dimethoxymethane (methylal) and an acid chloride, catalyzed by a Lewis acid.[2] This minimizes exposure to the volatile carcinogen.

Reagents:

-

3-Chlorophenol (1.0 equiv)

-

Dimethoxymethane (Methylal) (Excess, solvent/reagent)[3]

-

Acetyl Chloride (1.5 equiv)

-

Zinc Bromide (

) (0.01 - 0.1 equiv) or Zinc Triflate -

DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: DCM (Dichloromethane)

Step-by-Step:

-

In-Situ Generation: In a flame-dried flask under Nitrogen/Argon, combine Dimethoxymethane (10 mL/g of phenol) and Acetyl Chloride (1.5 equiv). Add catalytic

(1 mol%). Stir at RT for 2 hours. Note: This generates a solution of MOM-Cl and Methyl Acetate.[2][4] -

Substrate Addition: Cool the mixture to 0°C.

-

Base Addition: Slowly add DIPEA (1.2 equiv) followed by a solution of 3-chlorophenol (1.0 equiv) in DCM.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

-

Quench: Carefully add saturated aqueous

(10 mL). Stir vigorously for 15 minutes to destroy excess MOM-Cl. -

Workup: Separate layers. Extract aqueous layer with DCM (2x).[1] Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

.[5] -

Purification: Flash column chromatography (typically 5-10% EtOAc in Hexanes).

Protocol B: The "Classical" Method (NaH/MOM-Cl)

Use only if commercial MOM-Cl is already on hand and strict safety protocols are active.

Reagents:

-

3-Chlorophenol (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

MOM-Cl (Commercial) (1.2 equiv)

-

Solvent: Anhydrous DMF or THF (0.5 M concentration)

Step-by-Step:

-

Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.

-

Addition: Add 3-chlorophenol (1.0 equiv) dropwise as a solution in DMF. Evolution of

gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases (formation of phenoxide). -

Alkylation: Add MOM-Cl (1.2 equiv) dropwise via syringe. Caution: Exothermic.[6]

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Quench: Cool to 0°C. Add saturated aqueous

dropwise. -

Workup: Dilute with

or EtOAc. Wash with water (3x) to remove DMF, then brine. Dry over -

Purification: Flash chromatography.

Part 4: Process Monitoring & Validation

NMR Data Summary

The formation of the MOM ether is easily validated by the appearance of two distinct singlets in the

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |

| -O-CH₂-O- (Methylene) | 5.15 - 5.20 | Singlet (s) | 2H | Diagnostic Peak |

| -O-CH₃ (Methoxy) | 3.45 - 3.50 | Singlet (s) | 3H | Diagnostic Peak |

| Ar-H (Aromatic) | 6.90 - 7.30 | Multiplet | 4H | Pattern shifts slightly upfield vs free phenol |

Note on 3-Chlorophenol: The aromatic region will show a specific pattern:

-

H-2 (between Cl and O-MOM): ~7.0 ppm (Singlet-like/Doublet)

-

H-4, H-5, H-6: Multiplets around 6.9 - 7.2 ppm.

Decision Tree for Protocol Selection

Figure 2: Workflow for selecting the appropriate protection strategy.

Part 5: Deprotection Strategy

To remove the MOM group and regenerate 3-chlorophenol:

Reagents: 6M HCl or Trifluoroacetic Acid (TFA). Protocol:

-

Dissolve MOM-ether in THF/MeOH (1:1).

-

Add 6M HCl (5-10 equiv) or concentrated HCl (catalytic amount if heating).

-

Stir at 50°C for 2 hours.

-

Monitor disappearance of the 5.15 ppm singlet.

References

-

Greene, T. W., & Wuts, P. G. M. (2006).[7] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[8][9]

-

Berliner, M. A., & Belecki, K. (2005).[8][9] Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether and Other α-Haloalkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 8. MOM Ethers [organic-chemistry.org]

- 9. MOM Ethers [organic-chemistry.org]

Technical Whitepaper: Sourcing and Utilizing 1-Chloro-3-(methoxymethoxy)benzene in Medicinal Chemistry

[1]

Executive Summary

1-Chloro-3-(methoxymethoxy)benzene (CAS: 91105-99-6), also known as MOM-protected 3-chlorophenol, is a critical building block in medicinal chemistry.[1] Unlike its methyl-ether analog (3-chloroanisole), the methoxymethyl (MOM) ether offers unique orthogonality: it is stable under basic conditions (facilitating lithiation and cross-coupling) yet cleavable under mild acidic conditions to regenerate the phenol.

This guide addresses a common bottleneck: commercial scarcity. While listed in aggregator databases, stock is often non-existent or lead times exceed 4-6 weeks.[1][2] This whitepaper provides a dual-strategy approach: a verified commercial sourcing analysis and a validated "make-on-demand" synthesis protocol designed for safety and scalability.[1]

Part 1: Chemical Identity & Strategic Utility[1][2]

Chemical Identity[1][3]

-

CAS Number: 91105-99-6[1]

-

Molecular Formula:

[2] -

Molecular Weight: 172.61 g/mol [1]

-

Key Structural Feature: The MOM group (

) attached to the meta-chlorobenzene core.[1]

Strategic Value in Drug Design

The MOM group is not merely a protecting group; it is a Directing Metalation Group (DMG) .[2]

-

Directed Ortho-Metalation (DoM): The oxygen atoms in the MOM group coordinate with lithium reagents (e.g.,

-BuLi), directing lithiation specifically to the ortho position (C2).[2] This allows for precise functionalization that is impossible with a naked phenol or simple anisole.[2] -

Orthogonality: The C-Cl bond remains intact during standard lithiation protocols (at low temperatures), allowing for subsequent Suzuki-Miyaura coupling at the C1 position.[2]

Part 2: Commercial Landscape Analysis[1][2]

Market Status

Despite appearing in catalogs of major aggregators (e.g., eMolecules, MolPort), this compound is classified as a Fine Chemical , not a commodity.[1][2]

| Parameter | Current Market Reality |

| Availability | Low.[1] Often "Make-on-Demand" or "Inquire."[1] |

| Typical Pack Size | 250 mg – 5 g |

| Lead Time | 2–6 weeks (Synthesis on demand) |

| Cost Estimate | High (~ |

| Primary Suppliers | BLD Pharm, Combi-Blocks, AOBChem (Check specifically for CAS 91105-99-6) |

Sourcing Recommendation

If your requirement is

Part 3: Synthesis & Production (The "Make" Protocol)

Since commercial stock is unreliable, the following protocol is the industry standard for generating high-purity material.

Safety Critical: Handling MOM-Cl

The reagent Chloromethyl methyl ether (MOM-Cl) is a regulated carcinogen (OSHA).[1]

-

Control: All operations must occur in a functioning fume hood. Double-gloving (Nitrile/Laminate) is required.[1] Quench all glassware and waste with aqueous ammonium hydroxide before removal from the hood.[2]

Validated Synthesis Protocol

Reaction: Williamson Ether Synthesis using DIPEA (Hünig's Base).[2] Scale: 10 mmol (adaptable to 100 mmol).

Reagents

-

Substrate: 3-Chlorophenol (1.28 g, 10 mmol)

-

Reagent: MOM-Cl (Chloromethyl methyl ether) (1.21 g, 15 mmol)[1]

-

Base: DIPEA (

-Diisopropylethylamine) (2.58 g, 20 mmol)[2] -

Solvent: Dichloromethane (DCM), anhydrous (30 mL)

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 3-Chlorophenol and anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add DIPEA via syringe. The solution may darken slightly.

-

Reagent Addition: Slowly add MOM-Cl dropwise over 10 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

-

Quench: Cool to 0°C. Add Saturated

(aq) (20 mL). -

Workup:

-

Purification: Flash Column Chromatography (SiO2).[2] Eluent: 0-10% EtOAc in Hexanes.[1]

Synthesis Workflow Visualization

Caption: Figure 1. Optimized synthesis workflow for MOM-protection of 3-chlorophenol, emphasizing safety checkpoints.

Part 4: Quality Control & Characterization[1][2][12]

To validate the synthesis, compare your data against these standard parameters.

| Technique | Expected Signal / Characteristic |

| Appearance | Colorless to pale yellow oil.[1] |

| 1H NMR (CDCl3) | |

| 13C NMR | |

| HPLC Purity | Monitor at 254 nm. Retention time will be significantly higher than 3-chlorophenol (loss of H-bond donor).[1] |

Part 5: Decision Logic (Buy vs. Make)

Use this logic flow to determine the most efficient sourcing strategy for your project.

Caption: Figure 2. Strategic decision matrix for sourcing MOM-protected intermediates based on scale and urgency.

References

-

BLD Pharm. Product Catalog: this compound (CAS 91105-99-6).[1] Retrieved from [2]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Methyl chloromethyl ether.[2] 29 CFR 1910.1006.[2] Retrieved from [2]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] Wiley-Interscience.[1] (Standard reference for MOM protection conditions).

-

Combi-Blocks. Safety Data Sheet: 1-Bromo-3-chloro-5-(methoxymethoxy)benzene (Analogous handling). Retrieved from [2]

-

BenchChem. Synthesis of substituted aromatic ethers (Williamson Ether Synthesis Guide). Retrieved from [2]

A Comprehensive Technical Guide to the Safe Handling and Application of Chloromethyl Methyl Ether (MOM-Cl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl methyl ether (CH₃OCH₂Cl), commonly referred to as MOM-Cl, is a vital reagent in modern organic synthesis, primarily utilized for the protection of hydroxyl groups as methoxymethyl (MOM) ethers.[1][2] Its utility is underscored by the MOM group's stability across a range of reaction conditions and its facile cleavage under mild acidic protocols.[3] However, the significant health hazards associated with MOM-Cl, including its classification as a known human carcinogen and the potential for contamination with the even more potent carcinogen bis(chloromethyl) ether (BCME), necessitate a thorough understanding of its properties and stringent adherence to safety protocols.[4][5][6] This guide provides an in-depth analysis of the chemical and physical properties of MOM-Cl, detailed protocols for its safe handling and use, and comprehensive procedures for quenching and disposal, designed to empower researchers to utilize this reagent effectively while prioritizing laboratory safety.

The Dual Nature of Chloromethyl Methyl Ether: A Potent Reagent with Inherent Risks

Chloromethyl methyl ether is a colorless, highly flammable, and volatile liquid characterized by an irritating odor.[7][8][9] Its efficacy as a protecting group stems from its reactivity as an alkylating agent, allowing for the straightforward formation of MOM ethers from alcohols in the presence of a non-nucleophilic base.[1][2] This protective strategy is integral to the multi-step synthesis of complex molecules, including pharmaceuticals like Oseltamivir and Epothilone B.[3]

The primary and most severe risk associated with MOM-Cl is its carcinogenicity.[10] Both MOM-Cl and its common, highly toxic impurity, bis(chloromethyl) ether (BCME), are classified as known human carcinogens, with chronic exposure linked to an increased incidence of respiratory cancers.[5][6][11] BCME, in particular, is considered a powerful carcinogen with a short latency period.[11][12] It is crucial to note that technical-grade MOM-Cl can contain 1-8% BCME.[13]

The formation of BCME can occur when formaldehyde and hydrogen chloride are present together, a condition that can arise from the decomposition of MOM-Cl in the presence of water or moisture.[10][12][13][14]

Physicochemical Properties and Hazard Profile

A comprehensive understanding of the physicochemical properties of MOM-Cl is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₂H₅ClO | [15] |

| Molecular Weight | 80.51 g/mol | [4] |

| Appearance | Colorless liquid | [8][16] |

| Odor | Irritating, acrid | [4][8][14] |

| Boiling Point | 55-59 °C (131-138 °F) | [4][17] |

| Melting Point | -103.5 °C (-154.3 °F) | [4] |

| Flash Point | -17.8 °C (-0.4 °F) | [18] |

| Density | 1.06 g/mL | [4] |

| Vapor Pressure | 192 mmHg at 21 °C | [4] |

| Water Solubility | Reacts | [4][16] |

Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[19]

-

H319: Causes serious eye irritation.[15]

-

H330: Fatal if inhaled.[15]

The Imperative of a Controlled Environment: Safe Handling and Storage

Due to its hazardous nature, all manipulations of MOM-Cl must be conducted within a designated area and with strict adherence to established safety protocols.

Engineering Controls and Designated Areas

-

Fume Hood: All work with MOM-Cl must be performed in a well-ventilated chemical fume hood to prevent inhalation of its toxic and carcinogenic vapors.[3][20] The fume hood should be certified and have a demonstrated face velocity of at least 100 feet per minute.

-

Designated Area: A specific area within the laboratory should be demarcated for the handling of MOM-Cl. This area should be clearly labeled with warning signs indicating the presence of a carcinogen. Access to this area should be restricted to authorized and trained personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

-

Gloves: Wear appropriate chemical-resistant gloves. Butyl or Viton gloves are recommended.[20] Double gloving is a prudent practice. Gloves must be inspected before use and disposed of as hazardous waste after handling MOM-Cl.[15][20]

-

Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[15][20]

-

Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure should be worn.[20]

-

Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[15] A comprehensive respiratory protection program that complies with OSHA standards is essential.[20]

Storage Requirements

Proper storage is critical to maintain the integrity of MOM-Cl and prevent hazardous situations.

-

Temperature: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator rated for flammable materials at 2-8 °C.[15][17]

-

Inert Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent the formation of peroxides.[20]

-

Container: Keep the container tightly closed and upright to prevent leakage.[15]

-

Incompatibilities: Store away from incompatible materials such as oxidizing agents, strong acids, strong bases, and water.[10][19]

Methodologies for the Safe Application of MOM-Cl in Synthesis

The following protocol outlines a general procedure for the protection of an alcohol using MOM-Cl. The causality behind each step is explained to provide a deeper understanding of the process.

In-Situ Generation of MOM-Cl

To minimize the risks associated with handling and storing neat MOM-Cl, in-situ generation is a highly recommended practice. A common and effective method involves the reaction of dimethoxymethane with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like zinc(II) bromide.[21][22] This approach generates a solution of MOM-Cl that can be used directly in the subsequent protection reaction, thereby avoiding the isolation of the hazardous reagent.[21] This method also has the significant advantage of producing MOM-Cl with minimal contamination by the highly carcinogenic bis(chloromethyl) ether.[23]

Experimental Protocol: MOM Protection of a Primary Alcohol

This protocol is a representative example and may require optimization for different substrates.

Materials:

-

Primary alcohol substrate

-

Chloromethyl methyl ether (or in-situ generated solution)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol substrate in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize side reactions.

-

Base Addition: Add DIPEA dropwise to the solution. DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. Its bulky nature prevents it from acting as a nucleophile and reacting with MOM-Cl.

-

MOM-Cl Addition: Add MOM-Cl dropwise via the dropping funnel over a period of 15-30 minutes, maintaining the internal temperature below 5 °C. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench any remaining MOM-Cl and the base. The quenching process is exothermic and should be performed with caution. Vigorous stirring for at least 15 minutes is recommended to ensure complete destruction of residual MOM-Cl.[4]

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove any remaining acidic byproducts, and then with brine to reduce the water content in the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure MOM-protected alcohol.

Decontamination, Quenching, and Waste Disposal: A Critical Final Step

Proper decontamination and disposal are paramount to ensuring a safe laboratory environment.

Quenching of Residual MOM-Cl

Any unreacted MOM-Cl in the reaction mixture or on contaminated equipment must be thoroughly quenched. This can be achieved by reacting it with a nucleophilic solution.

-

Aqueous Solutions: Saturated aqueous solutions of ammonium chloride, sodium bicarbonate, or even water can be used to effectively quench MOM-Cl.[4] Vigorous stirring is essential to ensure complete reaction.

-

Amine Solutions: Dilute solutions of ammonia in an appropriate solvent can also be used for quenching.

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with MOM-Cl must be decontaminated.

-

Rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the residual MOM-Cl. This rinse solvent must be collected as hazardous waste.

-

Immerse the rinsed equipment in a quenching solution (e.g., a dilute solution of ammonia in isopropanol or a saturated solution of sodium bicarbonate) for several hours.

-

After quenching, the equipment can be washed with soap and water.

Waste Disposal

All waste materials containing MOM-Cl, including reaction residues, quenching solutions, contaminated solvents, and disposable PPE, must be disposed of as hazardous waste.[20]

-

Collect all MOM-Cl waste in a designated, clearly labeled, and sealed container.

-

Follow your institution's specific guidelines for the disposal of carcinogenic and flammable hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

-

Inhalation: Move the affected individual to fresh air immediately.[15][16] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15][16]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[15][16] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[15]

-

Spill: Evacuate the area and remove all ignition sources.[10][16] For small spills, trained personnel wearing appropriate PPE may absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[16] For large spills, evacuate the laboratory and contact your institution's emergency response team.

Conclusion

Chloromethyl methyl ether is an indispensable tool in the arsenal of the synthetic organic chemist. However, its significant health hazards demand the utmost respect and a disciplined approach to its handling. By understanding its properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to established protocols for its use and disposal, researchers can safely harness the synthetic power of MOM-Cl. A culture of safety, grounded in knowledge and preparedness, is the cornerstone of responsible scientific practice.

Visualizations

References

- Vertex AI Search. (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether.

- Sigma-Aldrich. (n.d.). Chloromethyl methyl ether - Safety Data Sheet.

- National Oceanic and Atmospheric Administration. (n.d.). METHYL CHLOROMETHYL ETHER. CAMEO Chemicals.

- Government of Canada. (n.d.). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. Canada.ca.

- Wikipedia. (n.d.). Chloromethyl methyl ether.

- EBSCO. (n.d.). Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether. Research Starters.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether.

- National Center for Biotechnology Information. (n.d.). Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens.

- Environmental Protection Agency. (n.d.). Bis(chloromethyl)ether (BCME).

- Centers for Disease Control and Prevention. (n.d.). Hazard review of bis(chloromethyl)ether (BCME). CDC Stacks.

- California Air Resources Board. (1997). Background Material:1997-11-12 Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant.

- New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY.

- Albert Einstein College of Medicine. (n.d.). These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo.

- Occupational Safety and Health Administration. (n.d.). CHLOROMETHYL METHYL ETHER.

- Ereztech. (n.d.). Chloromethyl methyl ether | MOM chloride | ClCH2OCH3.

- RVR LABS. (n.d.). Chloromethyl methyl ether (MOM Chloride),CAS NO 107-30-2.

- ChemicalBook. (n.d.). Chloromethyl methyl ether CAS#: 107-30-2.

- lifechem pharma. (n.d.). Best Chloromethyl Methyl Ether Manufacturers In India.

- Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.

- Benchchem. (n.d.). Application of Chloromethyl Methyl Ether in the Synthesis of Complex Drug Intermediates.

- Organic Syntheses. (n.d.). alcohol - Organic Syntheses Procedure.

- University of California, Los Angeles. (n.d.). Standard Operating Procedures.

- PubChem. (n.d.). Chloromethyl Methyl Ether.

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

Sources

- 1. Chloromethyl methyl ether | MOM chloride | ClCH2OCH3 – Ereztech [ereztech.com]

- 2. rvrlabs.com [rvrlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 5. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 6. Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. CHLOROMETHYL METHYL ETHER | Occupational Safety and Health Administration [osha.gov]

- 9. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. epa.gov [epa.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. canada.ca [canada.ca]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether [cdc.gov]

- 15. westliberty.edu [westliberty.edu]

- 16. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. lifechempharma.com [lifechempharma.com]

- 18. Chloromethyl methyl ether CAS#: 107-30-2 [m.chemicalbook.com]

- 19. dcfinechemicals.com [dcfinechemicals.com]

- 20. bu.edu [bu.edu]

- 21. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Protocol for the Deprotection of 1-Chloro-3-(methoxymethoxy)benzene

Part 1: Strategic Overview

The deprotection of 1-Chloro-3-(methoxymethoxy)benzene to yield 3-chlorophenol represents a fundamental transformation in medicinal chemistry. While the Methoxymethyl (MOM) group is robust against bases and nucleophiles, its removal requires specific acidic conditions.[1][2][3]

For this specific substrate, the presence of the chlorine atom at the meta position slightly deactivates the ring but does not significantly destabilize the ether bond compared to electron-rich phenols. Therefore, standard hydrolytic cleavage is the most efficient, cost-effective, and scalable approach.

Core Challenges & Solutions

| Challenge | Scientific Rationale | Solution |

| Formaldehyde Generation | MOM cleavage releases formaldehyde (HCHO) as a byproduct. | Perform reaction in a fume hood; use methanol to trap HCHO as acetal or wash away in aqueous workup. |

| Product Volatility | 3-Chlorophenol has a relatively low melting point and can sublime/evaporate. | Avoid high-vacuum drying for extended periods; keep rotavap bath <40°C. |

| Regioselectivity | The Cl substituent is stable to acid, but strong Lewis acids (e.g., BBr3) could theoretically affect the halogen under extreme forcing conditions. | Use Brønsted acids (HCl or TFA) which are chemically orthogonal to aryl chlorides. |

Part 2: Reaction Mechanism[4][5]

The cleavage of the MOM ether follows an acid-catalyzed hydrolysis pathway (SN1-like). The reaction is driven by the formation of a stabilized oxonium intermediate, which decomposes to release the phenol and a methoxymethyl cation. The cation is subsequently quenched by water to form formaldehyde and methanol.

Figure 1: Mechanistic pathway of acid-catalyzed MOM ether deprotection.[1]

Part 3: Experimental Protocols

Protocol A: Hydrolytic Cleavage (HCl / Methanol)

Status: Primary Recommendation (High Yield, Scalable) Rationale: Methanol acts as a solvent to solubilize the organic ether while being miscible with aqueous HCl. The elevated temperature ensures rapid conversion.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Solvent: Methanol (HPLC Grade)

-

Reagent: Concentrated HCl (37%, ~2-5 equiv) or 6M HCl

-

Quench: Saturated NaHCO₃ solution

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (approx. 6.4 mmol) of this compound in 15 mL of Methanol.

-

Acidification: Add 1.5 mL of Concentrated HCl dropwise at room temperature.

-

Note: A mild exotherm may occur.

-

-

Reaction: Attach a reflux condenser and heat the mixture to 50°C for 2–4 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, and a more polar spot (3-chlorophenol, Rf ~0.3) should appear.

-

-

Quench: Cool the reaction to room temperature. Slowly pour the mixture into 50 mL of saturated aqueous NaHCO₃.

-

Safety: CO₂ evolution will be vigorous.

-

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

-

Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Remove solvent under reduced pressure (Rotavap: 350 mbar, 35°C).

-

Critical: Do not overheat; 3-chlorophenol is semi-volatile.

-

Protocol B: Anhydrous Cleavage (TFA / DCM)

Status: Alternative (Mild, Anhydrous) Rationale: Trifluoroacetic acid (TFA) cleaves MOM groups effectively without requiring heat, suitable if the substrate contains other moisture-sensitive groups (unlikely for this specific molecule, but good for analogs).

Reagents

-

Substrate: this compound (1.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Reagent: Trifluoroacetic Acid (TFA) (10-20 equiv)

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.

-

Dissolution: Dissolve substrate in DCM (0.1 M concentration). Cool to 0°C in an ice bath.

-

Addition: Add TFA dropwise. A common ratio is 1:1 (v/v) TFA:DCM, though 10-20 equivalents of TFA in DCM is often sufficient.

-

Reaction: Remove ice bath and stir at Room Temperature for 1–3 hours.

-

Workup: Evaporate the TFA and solvent directly on a rotary evaporator (using a base trap if possible).

-

Neutralization: Redissolve the residue in DCM and wash with saturated NaHCO₃ to remove residual acid.

-

Isolation: Dry organic layer (MgSO₄) and concentrate.

Part 4: Analytical Validation

To confirm the success of the deprotection, compare the spectral data of the product against the starting material.

| Feature | Starting Material (MOM-Ether) | Product (3-Chlorophenol) |

| 1H NMR (CDCl3) | Singlet at ~3.45 ppm (-OCH₃) Singlet at ~5.15 ppm (-OCH₂O-) | Absent (Both peaks disappear) Broad singlet at ~5.0-6.0 ppm (-OH) |

| IR Spectroscopy | Strong C-O stretches (1000-1150 cm⁻¹) | Broad O-H stretch (3200-3500 cm⁻¹ ) |

| TLC (Hex/EtOAc 4:1) | Higher Rf (~0.65) | Lower Rf (~0.35) (Stains with KMnO4/UV) |

Part 5: Workflow Visualization

Figure 2: Operational workflow for the HCl-mediated deprotection protocol.

Part 6: Safety & Troubleshooting

Safety Directives

-

Formaldehyde Exposure: The cleavage releases formaldehyde. All rotary evaporation and open-vessel handling must occur in a certified chemical fume hood.

-

Chlorophenol Toxicity: 3-Chlorophenol is toxic by inhalation, in contact with skin, and if swallowed.[4] It is also toxic to aquatic life.[4][5][6] Collect all aqueous waste for halogenated organic disposal.

-

Acid Handling: Concentrated HCl and TFA are corrosive. Wear butyl rubber or nitrile gloves and safety goggles.

Troubleshooting Guide

-

Incomplete Reaction: If TLC shows stalled conversion after 4 hours, add an additional 1.0 equivalent of HCl and increase temperature to 60°C (reflux of MeOH).

-

Product Loss: If yield is low, check the aqueous layer pH. Phenols can form phenolate salts at high pH. Ensure the aqueous layer is neutral or slightly acidic (pH ~5-6) during extraction, or use a mild buffer. However, 3-chlorophenol (pKa ~9) is generally extractable from neutral water.

-

New Impurities: If new spots appear near the solvent front, check for acid-catalyzed electrophilic aromatic substitution (unlikely with HCl, but possible if impurities are present).

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on MOM introduction and removal).

-

Organic Syntheses. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether. (Demonstrates general Lewis Acid deprotection strategies relevant to phenolic ethers).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13834379, 1-Chloro-3-(methoxymethyl)benzene.

-

Sigma-Aldrich. (2023). Safety Data Sheet: 3-Chlorophenol. (Critical safety data regarding toxicity and handling).

-

Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. (Mechanistic grounding for acid-catalyzed ether hydrolysis).

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. carlroth.com [carlroth.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

Using 1-Chloro-3-(methoxymethoxy)benzene in Grignard reactions

Application Note & Protocol

Topic: Utilization of 1-Chloro-3-(methoxymethoxy)benzene for the Synthesis of 3-Substituted Phenols via Grignard Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

Grignard reagents are cornerstones of synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency. However, their utility is hampered by their extreme basicity, which is incompatible with acidic functional groups such as phenols. This application note details a robust methodology that circumvents this limitation through the use of a protected phenol derivative, this compound. We provide a comprehensive guide covering the mechanistic rationale, detailed experimental protocols for the formation of the corresponding Grignard reagent, 3-(methoxymethoxy)phenylmagnesium chloride, its subsequent reaction with electrophiles, and the final deprotection step to yield functionalized phenols. This guide is intended to provide researchers with the technical insights and practical steps required to successfully employ this versatile building block in complex molecule synthesis.

Introduction and Scientific Rationale

The synthesis of substituted phenols is a fundamental task in organic chemistry, particularly in the fields of medicinal chemistry and materials science, where the phenol moiety is a common structural motif. The direct functionalization of phenols using powerful nucleophiles like Grignard reagents is not feasible due to the acidic nature of the phenolic proton. This proton would rapidly quench the Grignard reagent in a simple acid-base reaction, halting any desired carbon-carbon bond formation.[1][2]

To overcome this challenge, a common strategy is the use of protecting groups to temporarily mask the acidic hydroxyl group. The methoxymethyl (MOM) ether is an ideal choice for this purpose. It is readily installed on the phenol, exhibits excellent stability under the strongly basic conditions required for Grignard reagent formation, and can be easily removed under acidic conditions—often concurrently with the Grignard reaction workup.[1][3]

This document provides a detailed protocol for the use of this compound as a stable, reliable precursor for a Grignard reagent, thereby opening a synthetic route to a wide array of 3-substituted phenolic compounds.

Mechanism and Strategic Considerations

The overall synthetic strategy involves three key stages: formation of the Grignard reagent, reaction with a suitable electrophile, and deprotection of the MOM group to reveal the target phenol.

The Role of the Methoxymethyl (MOM) Protecting Group

The MOM group functions as an acetal, which is stable to the strongly basic and nucleophilic conditions of a Grignard reaction.[1][3] This stability is crucial, as it prevents the reagent from being consumed by an intramolecular acid-base reaction. The MOM group remains intact throughout the formation of the organometallic intermediate and its subsequent reaction.

Formation of 3-(Methoxymethoxy)phenylmagnesium Chloride

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. This is a heterogeneous reaction that occurs on the surface of the magnesium metal.[4][5] The mechanism is believed to involve single electron transfer (SET) steps, leading to the formation of a radical intermediate that is bound to the metal surface before collapsing to the final organomagnesium species.[6]

Key considerations for successful formation include:

-

Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be rigorously dried, and anhydrous solvents are essential.[7][8]

-

Magnesium Activation: A passivating layer of magnesium oxide on the metal surface can inhibit the reaction.[4][9] This layer is typically disrupted mechanically or by using chemical activators like iodine or 1,2-dibromoethane.[9]

-

Inert Atmosphere: To prevent reaction with atmospheric oxygen and moisture, the reaction is conducted under an inert atmosphere, such as nitrogen or argon.

Reaction with Electrophiles and Deprotection

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic.[10] This allows it to attack a wide range of electrophilic centers, most commonly the carbonyl carbon of aldehydes, ketones, or esters, to form new carbon-carbon bonds.[11][12] The initial product is a magnesium alkoxide.

The final step is the acidic workup. This serves two purposes: protonation of the alkoxide to yield the alcohol and hydrolysis of the MOM acetal to regenerate the free phenol.[1][3] The deprotection is typically achieved with dilute mineral acids like HCl.

Visualized Workflow and Mechanism

The overall experimental process can be visualized as a linear workflow.

Caption: Experimental workflow for the synthesis of 3-substituted phenols.

The core reaction involves the nucleophilic attack of the Grignard reagent on a carbonyl electrophile, followed by deprotection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. byjus.com [byjus.com]

- 5. schnyderchemsafety.com [schnyderchemsafety.com]

- 6. web.alfredstate.edu [web.alfredstate.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 12. Grignard Reaction [organic-chemistry.org]

Application Note: Optimized Suzuki-Miyaura Coupling of 1-Chloro-3-(methoxymethoxy)benzene

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling of 1-Chloro-3-(methoxymethoxy)benzene (MOM-protected 3-chlorophenol) with aryl boronic acids.

The Challenge: This specific substrate presents a dual challenge in catalysis:

-

Leaving Group Inertness: Aryl chlorides possess a stronger C-X bond (approx. 96 kcal/mol) compared to bromides or iodides, requiring higher activation energy for oxidative addition.

-

Electronic Deactivation: The methoxymethoxy (MOM) group is an electron-donating group (EDG). While located at the meta position, it increases the overall electron density of the arene, rendering the palladium insertion (oxidative addition) kinetically slower than in electron-deficient systems.

The Solution: This guide utilizes Buchwald-type dialkylbiaryl phosphine ligands (SPhos/XPhos) to facilitate the coupling. These ligands create an electron-rich Pd(0) species to accelerate oxidative addition while their steric bulk promotes the reductive elimination step.

Substrate Profile & Preparation

-

Compound: this compound

-

Molecular Formula: C₈H₉ClO₂

-

Role: Electrophile (Aryl Halide)

-

Stability: The MOM group is stable to basic Suzuki conditions (carbonates, phosphates) but highly acid-labile .

Pre-requisite: Protection Step (Brief)

If the starting material is not commercially sourced, it is prepared from 3-chlorophenol.

SAFETY WARNING: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations involving MOM-Cl generation or use must occur in a certified fume hood with appropriate PPE.

Reaction: 3-Chlorophenol + MOM-Cl + DIPEA

Strategic Considerations for Coupling

Ligand Selection: The "Gold Standard"

For electron-neutral to electron-rich aryl chlorides, standard ligands like PPh₃ (Tetrakis) often fail to achieve full conversion. We employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]

-

Mechanism of Action: The electron-rich dicyclohexylphosphino group increases the basicity of the Pd center, driving the difficult oxidative addition into the C-Cl bond. The biaryl backbone prevents formation of inactive Pd-dimers.

Base & Solvent System[2][3][4][5][6]

-

Base: Potassium Phosphate Tribasic (K₃PO₄) is preferred over carbonates for hindered or difficult substrates due to higher basicity and compatibility with boronic acids.

-

Solvent: Toluene/Water (20:1) or 1,4-Dioxane/Water (10:1). The biphasic system aids in dissolving inorganic bases and activating the boronic acid (formation of the boronate species).

Visual Workflows

Reaction Scheme & Pathway

The following diagram illustrates the transformation from the protected phenol to the biaryl product and subsequent deprotection.

Caption: Workflow for the synthesis, coupling, and deprotection of this compound.

Catalytic Cycle (Mechanistic Insight)

This diagram highlights the critical "Oxidative Addition" step, which is the rate-determining step (RDS) for this specific chloride substrate.

Caption: Catalytic cycle emphasizing the Oxidative Addition barrier for aryl chlorides.

Experimental Protocols

Protocol A: Optimized Coupling Conditions (Recommended)

Use this protocol for standard library synthesis and scale-up.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst Source: Pd(OAc)₂ (1-2 mol%)[2]

-

Ligand: SPhos (2-4 mol%) (maintains 1:2 Pd:L ratio)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

-

Inert Setup: Charge a reaction vial or Schlenk flask with a magnetic stir bar. Flame dry under vacuum if strictly anhydrous conditions are desired (though Suzuki is tolerant of moisture, oxygen must be excluded).

-

Loading: Add the Substrate (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)₂ , SPhos , and K₃PO₄ .

-

Degassing: Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Inject degassed Toluene and Water via syringe.

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours.

-

Monitoring: Check via TLC or LCMS. Look for the disappearance of the aryl chloride.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: MOM Deprotection (Post-Coupling)

The MOM group must be removed to recover the free phenol.

Reagents:

-

6M HCl (aqueous) or Trifluoroacetic acid (TFA).

-

Solvent: THF or DCM.

Procedure:

-

Dissolve the coupled biaryl product in THF.

-

Add 6M HCl (approx. 5-10 equiv).

-

Stir at 60°C for 1-2 hours.

-

Note: If using TFA, stir in DCM at room temperature.

-

-

Neutralize carefully with saturated NaHCO₃ (gas evolution will occur).

-

Extract with DCM, dry, and concentrate.

Data Analysis & Troubleshooting

Expected Analytical Data

| Component | ¹H NMR Signature (CDCl₃) |

| Starting Material | |

| Coupled Product | Aromatic region shift; New biaryl protons; MOM peaks remain. |

| Deprotected Product | Disappearance of 5.15 ppm and 3.47 ppm peaks. Appearance of broad singlet (OH). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Oxidative addition failure (Cl bond too strong). | Switch to XPhos or Pd-PEPPSI-IPr catalyst. Increase temp to 110°C. |

| Protodeboronation | Boronic acid instability. | Use excess boronic acid (2.0 eq) or switch to Pinacol Ester. |

| MOM Cleavage during Coupling | Acidic impurities in solvent or boronic acid. | Ensure Base (K₃PO₄) is in excess. Do not use acidic solvents. |

| Pd Black Precipitation | Catalyst decomposition (Ligand dissociation). | Ensure fresh SPhos (it oxidizes in air over months). Re-degas solvents thoroughly. |

References

-

Buchwald, S. L., et al. "Universal ligands for the Suzuki-Miyaura coupling: The role of dialkylbiaryl phosphines." Angewandte Chemie International Edition, 2004.

-

Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[3] Wiley-VCH, 2004. (Standard reference for Suzuki mechanism).

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[4] John Wiley & Sons. (Reference for MOM stability and deprotection).

-

Valente, C., et al. "Pd-PEPPSI Complexes: Synthetic Utility and Applications." Aldrichimica Acta, 2006. (Alternative catalyst for difficult chlorides).

Sources

Reaction conditions for nucleophilic aromatic substitution on 1-Chloro-3-(methoxymethoxy)benzene

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: Reaction Conditions for Nucleophilic Aromatic Substitution on 1-Chloro-3-(methoxymethoxy)benzene

Introduction: Navigating SNAr on an Electron-Rich Aryl Chloride

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic scaffolds. The reaction typically proceeds via an addition-elimination pathway, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex, before expelling a leaving group.[1][2][3][4] The textbook example involves an aryl halide activated by potent electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group. These EWGs are critical for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[2][5][6]

This guide addresses the significantly more challenging SNAr reaction on this compound. This substrate lacks the requisite electronic activation; in fact, the methoxymethoxy (MOM) group is an oxygen-containing substituent that is generally considered electron-donating through resonance.[7] This deactivates the ring toward nucleophilic attack. Consequently, successful substitution requires a departure from standard conditions and a carefully considered approach to reaction parameter optimization.

This document provides a detailed examination of the mechanistic hurdles and offers robust, field-proven protocols for researchers aiming to perform SNAr reactions on this and other electronically similar, "non-activated" aryl halides.

Part 1: Mechanistic Considerations and Strategic Choices

The Addition-Elimination Mechanism on a Deactivated Ring

The canonical SNAr mechanism involves two principal steps:

-

Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the chloro leaving group (ipso-carbon). This disrupts the ring's aromaticity and forms a high-energy, negatively charged Meisenheimer intermediate.[3]

-

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The primary challenge with this compound is the energetic penalty of forming the Meisenheimer complex. The MOM group at the meta position cannot directly stabilize the negative charge through resonance, unlike an ortho or para substituent.[5] This results in a higher activation energy for the rate-determining addition step, rendering the reaction sluggish under mild conditions.

To overcome this, the reaction strategy must focus on increasing the energy of the ground state (reactants) or decreasing the energy of the transition state. This is achieved by manipulating four key parameters: the nucleophile, the solvent, the base, and the temperature.

Stability of the Methoxymethoxy (MOM) Protecting Group

The MOM group is an acetal, which is robust under the basic or neutral conditions typically employed for SNAr reactions. However, it is highly susceptible to cleavage under acidic conditions.[8][9][10] This is a critical consideration during the reaction workup, where acidic washes must be avoided if retention of the MOM group is desired. Mildly acidic conditions, such as a saturated aqueous solution of NH₄Cl, are generally tolerated for short periods.[1]

Part 2: Core Protocols for SNAr on this compound

The following protocols are designed to provide a high probability of success for the substitution on this challenging substrate. Given the substrate's deactivation, elevated temperatures and polar aprotic solvents are essential.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol details a common C-N bond formation, a crucial transformation in medicinal chemistry.

Materials and Reagents

| Reagent/Material | Purpose |

| This compound | Substrate |

| Morpholine | Nucleophile |

| Potassium Carbonate (K₂CO₃), anhydrous | Base |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent |